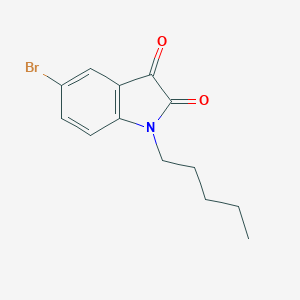

5-Bromo-1-pentylindole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-pentylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDXMHQQBLFQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Pentylindole 2,3 Dione and Its Analogues

Regioselective Bromination Strategies for the Indole-2,3-dione Core at the C5 Position

The synthesis of 5-bromo-1-pentylindole-2,3-dione hinges on the precise introduction of a bromine atom at the C5 position of the indole-2,3-dione (isatin) core. The benzene (B151609) portion of the indole (B1671886) ring is less reactive than the pyrrole (B145914) ring, making regioselective functionalization a key challenge. core.ac.uk Electrophilic aromatic substitution is the primary method for this transformation.

The C5 position is electronically favored for electrophilic attack due to the directing effects of the N1-acyl and C2-carbonyl groups. Direct bromination of isatin (B1672199) can be achieved using various brominating agents. A common and effective reagent is N-Bromosuccinimide (NBS), often used in conjunction with a suitable solvent. For instance, the bromination of indole can be regioselectively directed to the C3 position, but protection of the N1 position with a bulky group like tert-butyldimethylsilyl allows for subsequent bromination at other positions. orgsyn.org While direct C5 bromination of the unsubstituted isatin core is feasible, ensuring high regioselectivity is crucial to avoid the formation of other isomers. vulcanchem.com

Another approach involves the use of bromine in the presence of an acidic catalyst. Suitable catalysts can range from mineral acids like sulfuric acid to Lewis acids such as iron(III) bromide. google.com These catalysts polarize the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction at the electron-rich C5 position.

A study on the direct iodination of indoles highlighted the use of a BF₃·Et₂O system to achieve C5 selectivity, suggesting that Lewis acid mediation is a viable strategy for directing halogenation. researchgate.net Although this was for iodination, similar principles apply to bromination. The choice of solvent and reaction conditions is critical to optimize the yield and selectivity of the desired 5-bromo-isatin intermediate.

N-Alkylation Techniques for Introducing the Pentyl Moiety at the N1 Position of Indole-2,3-diones

The introduction of the pentyl group at the N1 position of the indole-2,3-dione ring is typically accomplished via N-alkylation. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The acidity of the N-H proton in isatins (pKa ≈ 10.2) allows for the use of moderately strong bases.

A standard procedure involves treating 5-bromoisatin (B120047) with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netchemicalbook.com Following the formation of the indolide anion, an alkylating agent, in this case, a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane), is added to the reaction mixture. The reaction is often heated to ensure completion. A similar protocol using ethyl iodide on 5-bromoisatin in DMF with K₂CO₃ at 60°C resulted in a 77% yield of the N-ethylated product, demonstrating the efficacy of this method. chemicalbook.com

Alternative and more modern approaches to N-alkylation have been developed. These include copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents, which provides a wide variety of N-alkylated indoles. researchgate.net Phase transfer catalysis has also been employed for the alkylation of 5-bromoisatin, offering a method that can be efficient and scalable. researchgate.net For more challenging alkylations, stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the indole nitrogen before the addition of the alkyl halide.

The table below summarizes common conditions for the N-alkylation of isatin derivatives.

| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield (%) | Reference |

| Ethyl Iodide | K₂CO₃ | DMF | None | 60°C | 77 | chemicalbook.com |

| Alkyl Halides | KOH | Ionic Liquid | None | N/A | High | organic-chemistry.org |

| Alcohols | TsCl | N/A | None | N/A | Good | organic-chemistry.org |

| N-Tosylhydrazones | KOH | 1,4-Dioxane | CuI | 100°C | Up to 86 | researchgate.net |

| Dimethyl Carbonate | DBU | None | None | N/A | Quantitative | google.com |

Convergent and Linear Synthetic Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. scholarsresearchlibrary.com

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material. In this context, there are two primary linear routes:

Route A: Start with indole-2,3-dione (isatin), perform an electrophilic bromination to obtain 5-bromoisatin, and then proceed with the N-alkylation using a pentyl halide to yield the final product. This is often the more common and straightforward approach.

Isatin → 5-Bromoisatin → this compound

Route B: Start with isatin, first perform the N-alkylation with a pentyl halide to get 1-pentylindole-2,3-dione, and then carry out the regioselective bromination at the C5 position. This route might be advantageous if the pentyl group influences the regioselectivity of the bromination or if the intermediate, 1-pentylindole-2,3-dione, is desired for other purposes.

Exploration of Novel Reaction Conditions and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. The synthesis of this compound and its analogues can benefit from these principles.

One area of improvement is the use of environmentally benign solvents and catalysts. For the N-alkylation step, the use of ionic liquids as a reaction medium has been shown to be a convenient and efficient alternative to traditional volatile organic solvents. organic-chemistry.org Another green approach is the use of dimethyl carbonate as a methylating agent, which is a non-toxic alternative to methyl halides. google.com While not directly for pentylation, this demonstrates a move towards safer reagents.

Visible-light photocatalysis represents a cutting-edge, green approach for forming complex heterocyclic structures under extremely mild conditions, as demonstrated in the synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org Applying such photocatalytic methods to the key bond-forming steps in the synthesis of the target molecule could significantly reduce energy consumption and the need for harsh reagents.

Furthermore, catalyst-free reactions in aqueous microdroplets have been reported for the chemoselective N-alkylation of indoles, a stark contrast to bulk-phase reactions that often yield C-alkylation products. stanford.edu This method avoids the need for catalysts and organic solvents, aligning perfectly with green chemistry principles. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing waste and simplifying workup procedures. For instance, a one-pot method for synthesizing 2,3′-bi-indole derivatives has been developed using a recyclable Brønsted acidic ionic liquid as an organocatalyst, with water as the only byproduct. urfu.ru

Functionalization and Derivatization Strategies at Positions C3, C4, C6, and C7 of the Substituted Indole-2,3-dione Ring System

The this compound scaffold serves as a versatile platform for further chemical modifications at various positions, leading to a diverse range of analogues.

C3 Position: The C3-carbonyl group is the most reactive site for nucleophilic addition. It readily reacts with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and stabilized ylides (Wittig reaction). It can also undergo condensation reactions with active methylene (B1212753) compounds and amines to form a wide array of derivatives. For example, isatin-derived ketimines are used as electrophiles in aza-Friedel–Crafts reactions to functionalize other heterocycles. beilstein-journals.org The C3 position can also be used to construct spirocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

C4, C6, and C7 Positions: Functionalization of the benzene ring at positions other than C5 is more challenging due to the existing substitution pattern. However, modern C-H activation and directed metalation strategies have opened new avenues. frontiersin.org

C7 Functionalization: Directing groups on the indole nitrogen (N1) can facilitate metal-catalyzed C-H activation at the C7 position. acs.org This allows for the introduction of various substituents, including aryl, alkyl, and boronate groups, which can be further manipulated. acs.org

C6 Functionalization: The C6 position, being remote from the directing groups, is particularly difficult to functionalize. Nevertheless, metal-free, Brønsted acid-catalyzed methods have been developed for the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.org

C4 Functionalization: Similar to C7, the C4 position can be functionalized using directing group strategies, often employing a directing group at the C3 position. core.ac.uk Palladium-catalyzed coupling of 4-hydroxyindole-derived triflates is another route to access 4-substituted indoles. core.ac.uk

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of a library of compounds for various applications.

Structure Activity Relationship Sar and Computational Studies of 5 Bromo 1 Pentylindole 2,3 Dione Derivatives

Analysis of the Influence of 5-Bromine Substitution on the Biological Activity Profiles of Indole-2,3-dione Analogues

The substitution of a bromine atom at the 5-position of the indole-2,3-dione core has a marked effect on the biological activity of the resulting analogues. This modification enhances the electrophilicity of the molecule, which can be a critical factor in its interaction with biological targets. smolecule.com The position and nature of halogen substituents on the indole (B1671886) ring are known to significantly modulate the pharmacological properties of these derivatives. vulcanchem.comijpsjournal.com

For instance, in the context of aldehyde dehydrogenase (ALDH) inhibition, the presence of a 5-bromo group can be detrimental to the potency against ALDH1A1. acs.org Conversely, for other targets, this substitution may be favorable. Studies on indole-based chalcones have shown that a 5-bromo substitution can contribute to significant anti-inflammatory activity. rjpn.org The electronic properties conferred by the bromine atom can influence binding affinities and inhibitory activities against various enzymes and receptors.

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been a subject of interest to explore their therapeutic potential, with alkylation reactions often employed to introduce further diversity. researchgate.net The resulting compounds are then evaluated for a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net

Investigation of the Role of the N1-Pentyl Chain in Receptor Binding, Enzyme Modulation, and Biological Potency

The N1-pentyl chain is a key structural feature that significantly impacts the lipophilicity and, consequently, the biological profile of 5-Bromo-1-pentylindole-2,3-dione. smolecule.com This alkyl substituent plays a crucial role in how the molecule interacts with receptor binding sites and modulates enzyme activity.

In the realm of cannabinoid receptor ligands, the length of the N1-alkyl chain is a well-established determinant of receptor affinity. nih.gov Increasing the chain length from a methyl to a pentyl group generally leads to enhanced binding affinity for cannabinoid receptors. nih.gov This is attributed to improved hydrophobic interactions within the receptor's binding pocket. However, extending the chain beyond a certain length, such as to a hexyl group, can sometimes result in decreased affinity. nih.gov

The N1-pentyl group also influences the activity of these compounds against other targets. For example, N-alkylation of the isatin (B1672199) core is a common strategy in the development of various bioactive molecules. nih.gov The specific nature of the N1-substituent can dictate the selectivity and potency of the resulting analogue.

Comprehensive Structure-Activity Relationships (SAR) of Diverse Substitutions on the Indole-2,3-dione Scaffold, particularly at C3 and N1

The indole-2,3-dione scaffold offers multiple positions for substitution, with the C3 and N1 positions being particularly important for modulating biological activity. ijpsjournal.comseejph.com Modifications at these sites have led to the development of a wide array of compounds with diverse therapeutic applications. ijpsjournal.com

C3-Position Modifications: The C3 carbonyl group of the isatin ring is a key site for chemical modifications, often leading to derivatives with enhanced biological profiles. seejph.com The formation of semicarbazones, oxindoles, imines, and hydrazones at this position has been extensively explored. nih.govseejph.com For instance, semicarbazone substitution at the C3 position of oxindole (B195798) derivatives has been shown to be favorable for anticonvulsant activity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing the Biological Activities of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel analogues and for guiding the optimization of lead compounds.

Several QSAR studies have been conducted on indole derivatives to understand the structural requirements for various biological activities, including anticancer, anticonvulsant, and antimicrobial effects. sci-hub.se These models often highlight the importance of specific physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, in determining the biological potency of the compounds. sci-hub.se For instance, 3D-QSAR studies have been successfully applied to cannabinoid ligands to develop predictive models for their receptor affinities.

While specific QSAR models for this compound analogues are not extensively detailed in the provided context, the principles of QSAR are directly applicable to this class of compounds. By systematically varying substituents and correlating the resulting structural changes with biological data, robust QSAR models could be developed to accelerate the discovery of more potent and selective derivatives.

Molecular Docking and Pharmacophore-Based Ligand Design for Identifying Key Binding Interactions

Molecular docking and pharmacophore modeling are powerful computational tools used to understand the binding modes of ligands within the active sites of their biological targets and to design new molecules with improved affinity and selectivity.

Molecular Docking: Molecular docking studies have been instrumental in elucidating the binding interactions of indole derivatives with various proteins. For example, docking simulations of indole-based compounds have revealed key interactions within the catalytic pocket of enzymes and the binding sites of receptors. ijpsjournal.com These studies can predict the binding orientation of a ligand and identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. Docking studies of quinoxaline (B1680401) derivatives on the EGFR receptor, for instance, have shown a strong correlation between predicted binding energies and experimental inhibitory activities. nih.gov

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. This "pharmacophore" can then be used as a template to screen virtual libraries for new compounds or to guide the design of novel ligands. Ligand-based pharmacophore models have been developed for various classes of compounds, including antimicrobial agents, to profile their structure-activity relationships. d-nb.info

For this compound and its analogues, these computational approaches can provide valuable insights into their mechanisms of action and facilitate the rational design of new derivatives with optimized therapeutic potential.

Interactive Data Table: Biological Activities of Indole-2,3-dione Derivatives

| Compound Class | Substitution Pattern | Biological Activity | Reference(s) |

| Indole-based chalcones | 5-Bromo substitution | Anti-inflammatory | rjpn.org |

| Indole-2,3-diones | 5-Bromo substitution | Detrimental to ALDH1A1 inhibition | acs.org |

| Oxindole derivatives | C3-semicarbazone, N-alkyl | Anticonvulsant | sci-hub.se |

| Cannabinoid receptor ligands | N1-pentyl chain | High receptor affinity | nih.gov |

| Quinoxaline derivatives | Various substitutions | Anticancer (EGFR inhibition) | nih.gov |

In Vitro Biological Investigations and Mechanisms of Action of 5 Bromo 1 Pentylindole 2,3 Dione Analogues

Enzyme Inhibition Studies of Indole-2,3-dione Derivatives

The indole-2,3-dione scaffold is a prominent feature in a variety of enzyme inhibitors. The dicarbonyl function at the 2 and 3 positions is key to its inhibitory potential against several enzyme classes.

Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan. plos.orgfrontiersin.org Its overexpression is linked to immune suppression in various pathological conditions, including cancer, making it a significant therapeutic target. nih.govnih.gov IDO1 inhibitors can help restore immune function by preventing tryptophan depletion and the production of immunosuppressive metabolites. plos.orgnih.gov

While specific data for 5-Bromo-1-pentylindole-2,3-dione is not available, the broader class of indole (B1671886) derivatives has been investigated for IDO1 inhibition. For instance, the alkaloid exiguanine A, which contains an indole-like structure, is a potent IDO inhibitor with a Ki value of 41 nM. nih.gov The development of IDO inhibitors often focuses on molecules that mimic the tryptophan substrate. Given the structural similarity of the indole core to tryptophan, indole-2,3-dione derivatives are considered promising candidates for the development of novel IDO1 inhibitors.

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orgrsc.org This pathway is crucial for DNA and RNA synthesis, making IMPDH a target for antiviral, anticancer, and immunosuppressive agents. wikipedia.orgnih.gov Selective inhibition of microbial IMPDH over human isoforms is a key strategy for developing new antimicrobial drugs. rsc.orgnih.gov

Research into IMPDH inhibitors has explored various molecular scaffolds. While direct studies on this compound are lacking, the general class of heterocyclic compounds is of significant interest. For example, mycophenolic acid, a potent IMPDH inhibitor, features a complex heterocyclic ring system. merckmillipore.com The development of selective bacterial IMPDH inhibitors has focused on scaffolds like benzimidazoles, benzoxazoles, and triazoles, highlighting the potential for diverse heterocyclic structures to exhibit inhibitory activity. rsc.orgnih.gov The structural features of indole-2,3-diones could be explored for their potential to fit into the NAD+ or IMP binding sites of the enzyme, potentially through allosteric modulation. nih.gov

Indole-2,3-dione derivatives have demonstrated inhibitory activity against a range of other enzymes.

Carboxylesterases (CEs): These enzymes are involved in the metabolism of numerous ester-containing drugs. acs.orgnih.gov Isatins (indole-2,3-diones) with hydrophobic substituents have been identified as potent and specific inhibitors of human carboxylesterases (hCE1 and hiCE). acs.orgnih.gov The inhibitory potency is directly related to the compound's hydrophobicity; analogues with higher clogP values (a measure of lipophilicity) exhibit lower Ki values, often in the nanomolar range. nih.gov The N-pentyl group in this compound would significantly increase its lipophilicity, suggesting it could be a potent CE inhibitor. acs.org

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A series of novel indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. acs.org Several compounds in the series showed significantly better inhibitory potential than the standard drug, acarbose, with IC50 values in the low micromolar range. acs.org

Chorismate Mutase (CM): This enzyme is found in bacteria, fungi, and plants, but not in humans, making it an attractive target for antimicrobial agents. rsc.org A series of isatin-indole derivatives were designed as potential CM inhibitors, with in silico docking studies predicting strong interactions. rsc.org Several of these synthesized compounds showed good to high inhibition of CM in vitro, with two derivatives exhibiting inhibition at nanomolar concentrations. rsc.org

| Enzyme System | Derivative Class | Key Findings | Reference |

| Carboxylesterases (hCE1, hiCE) | Hydrophobic Isatins | Potent, specific inhibitors. Potency correlates with hydrophobicity (clogP >5), with K | acs.orgnih.gov |

| α-Glucosidase | Indoline-2,3-dione-based sulfonamides | Some analogues showed IC | acs.org |

| α-Amylase | Indoline-2,3-dione-based sulfonamides | Some analogues showed IC | acs.org |

| Chorismate Mutase (CM) | Isatin-indole derivatives | Good to high in vitro inhibition; two compounds showed inhibition at nanomolar concentrations. | rsc.org |

Receptor Interaction and Modulation Studies

The indole core is a common structural motif in ligands for various G protein-coupled receptors (GPCRs), including cannabinoid receptors.

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system. mdpi.com CB1 is primarily expressed in the central nervous system, while CB2 is found mainly in immune cells. frontiersin.org Many synthetic cannabinoid receptor agonists (SCRAs) feature an indole or indazole core structure. mdpi.com These compounds often act as potent, full agonists at both CB1 and CB2 receptors, with binding affinities in the low nanomolar to subnanomolar range. researchgate.net

The pyrolysis of the synthetic cannabinoid UR-144, which has a (1-pentyl-1H-indol-3-yl) core, is known to produce 1-pentylindoline-2,3-dione, a very close analogue of the subject compound. researchgate.net This link suggests that indole-2,3-dione structures may interact with cannabinoid receptors. Studies on chlorinated indole analogues of the synthetic cannabinoid MDMB-CHMICA have shown that substitutions on the indole core can significantly impact binding affinity at the human CB1 receptor (hCB1). mdpi.com While cannabidiol (B1668261) (CBD) itself has a low affinity for CB1 and CB2, certain derivatives can achieve high affinity. csic.es The specific combination of a 5-bromo and N-pentyl substitution on the indole-2,3-dione scaffold would require dedicated binding assays to determine its affinity and efficacy at CB1 and CB2 receptors.

| Receptor | Ligand Class | Key Findings | Reference |

| CB1 | Synthetic Cannabinoids (Indole Core) | Potent full agonists with affinities in the low nM to sub-nM range. | researchgate.net |

| CB2 | Synthetic Cannabinoids (Indole Core) | Potent full agonists with affinities in the low nM to sub-nM range. | researchgate.net |

| CB1 | Chlorinated MDMB-CHMICA Analogues | Substitution on the indole core affects hCB1 binding affinity. | mdpi.com |

GPR55 and GPR18 are orphan GPCRs that are sometimes considered putative third and fourth cannabinoid receptors, as they can be modulated by various cannabinoid ligands. guidetopharmacology.orgnih.gov

GPR55: This receptor is activated by certain cannabinoid ligands as well as the lipid lysophosphatidylinositol (LPI). nih.gov Some synthetic cannabinoid receptor agonists have been found to act as moderately potent GPR55 antagonists. researchgate.net Conversely, some cannabinoid receptor antagonists like rimonabant (B1662492) can activate GPR55 at micromolar concentrations. guidetopharmacology.org

GPR18: This receptor can be activated by N-arachidonoyl glycine (B1666218) (NAGly) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC). guidetopharmacology.org However, studies investigating a range of synthetic cannabinoids found that none interacted with GPR18. researchgate.net The development of selective antagonists for GPR18 has identified bicyclic imidazole-4-one derivatives as a promising scaffold, with one compound showing an IC50 of 0.279 µM. rsc.org

| Receptor | Ligand Class | Key Findings | Reference |

| GPR55 | Synthetic Cannabinoids | Some compounds act as moderately potent antagonists. | researchgate.net |

| GPR18 | Bicyclic imidazole-4-ones | Identified as selective antagonists (IC | rsc.org |

| GPR18 | Synthetic Cannabinoids | Investigated compounds showed no interaction. | researchgate.net |

Serotonin (B10506) Receptor (5-HT) Modulation

The serotonin (5-HT) system, encompassing various receptor subtypes and the serotonin transporter (SERT), is a pivotal target for treating central nervous system disorders. nih.gov The 5-HT1A receptor, in particular, is a G-protein-coupled receptor found in high concentrations in brain regions like the frontal cortex, amygdala, and hippocampus. nih.gov It functions as a key regulator of serotonin neurotransmission. nih.gov

Research into indole derivatives has shown their potential to interact with these targets. For instance, a series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity for the 5-HT1A receptor and their ability to inhibit serotonin reuptake. nih.gov One compound from this series, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f), emerged as a particularly promising candidate. It displayed a favorable dual-binding profile with high affinity for both the 5-HT1A receptor (Ki = 10.0 nM) and SERT (Ki = 2.8 nM), coupled with 5-HT1A receptor agonistic activity. nih.gov This dual-action mechanism is a sought-after characteristic in the development of new antidepressants. nih.gov

Antiproliferative and Cytotoxic Effects on Human Cancer Cell Lines (In Vitro)

Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The indole structure is a common scaffold in compounds showing anticancer properties. beilstein-archives.orgnih.gov

Studies on 5-bromo derivatives of indole phytoalexins revealed noteworthy antiproliferative activity when tested against a panel of seven human cancer cell lines, including Jurkat, MCF-7, and HeLa. beilstein-archives.org The cytotoxic effects of these compounds were often comparable or even superior to the standard chemotherapeutic agent cisplatin, while exhibiting lower toxicity towards normal 3T3 cells. beilstein-archives.org Similarly, newly synthesized indole derivatives have shown significant in-vitro antiproliferative activity against human breast cancer (MCF-7) cells, while showing minimal cytotoxic effects on normal murine fibroblast (BALB/3T3) cell lines. ekb.eg

In a broader screening, certain (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogues were evaluated against the NCI 60 human tumor cell line panel. nih.gov One particular compound (3f) showed potent growth inhibitory properties (GI50 values in the 1.46–2.93 μM range) against the majority of the cell lines and was cytotoxic (LC50 <10 μM) to 30% of them, marking it as a valuable lead for further development. nih.gov

Table 1: Growth Inhibition (GI50) of Analogue 3f against Selected Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | GI50 (μM) |

|---|---|---|

| CCRF-CEM | Leukemia | 1.46 |

| MOLT-4 | Leukemia | 1.55 |

| RPMI-8226 | Leukemia | 1.56 |

| HCT-116 | Colon Cancer | 1.77 |

| SW-620 | Colon Cancer | 2.12 |

| SF-295 | CNS Cancer | 1.63 |

| SNB-75 | CNS Cancer | 1.69 |

| OVCAR-3 | Ovarian Cancer | 1.88 |

| NCI/ADR-RES | Ovarian Cancer | 2.93 |

| MCF7 | Breast Cancer | 2.21 |

| MDA-MB-468 | Breast Cancer | 2.37 |

Data sourced from a study on substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones. nih.gov

Analysis of Cell Cycle Arrest and Apoptosis Induction Pathways

The anticancer activity of indole-based compounds is often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

A synthetic benz[f]indole-4,9-dione analogue was found to potently inhibit the growth of human lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest was followed by the induction of apoptosis, providing insight into the antitumor mechanisms of this class of compounds. nih.gov Similarly, other indole derivatives, such as Indole-3-carbinol (I3C), have been shown to cause G1 cell cycle arrest in both estrogen receptor-positive and -negative breast cancer cell lines. science.gov This G1 arrest was associated with the inhibition of cyclin-dependent kinase (CDK) 6 expression and an increase in the level of the cell cycle inhibitor p27kip1. science.gov

The induction of apoptosis can occur through various signaling pathways. Studies on chalcone (B49325) derivatives, which share some structural similarities with open-chain indole analogues, have shown that their pro-apoptotic effects can be linked to the generation of reactive oxygen species (ROS). mdpi.com This oxidative stress can lead to DNA damage, triggering apoptosis through the modulation of proteins like p21, PARP, and members of the Bcl-2 family. mdpi.com In some cases, cell death induced by bromo-analogues in leukaemic cell lines has shown mixed features of both apoptosis and necrosis. nih.gov

High-Throughput Screening Methodologies for Cell Growth Inhibition

High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel bioactive compounds from large chemical libraries. nih.gov This methodology allows for the rapid assessment of thousands of small molecules for their ability to modulate a specific biological target or cellular process, such as cancer cell growth. nih.govnih.gov

A common approach involves fluorescence-based assays. For example, an HTS of over 126,000 small molecules was performed to identify inhibitors of the renal outer medullary potassium (ROMK) channel, demonstrating the power of this technique to find potent and selective modulators. nih.gov In the context of cancer research, HTS is frequently employed to screen for compounds that inhibit the proliferation of various cancer cell lines. The National Cancer Institute's (NCI) 60-human tumor cell line panel is a well-established platform for this purpose, where compounds are tested against 60 different cell lines representing nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney). nih.gov This allows for the simultaneous evaluation of a compound's potency and spectrum of activity, helping to identify promising candidates for further preclinical development. nih.gov

Antimicrobial Spectrum and Efficacy Studies (In Vitro)

Derivatives of the indole-2,3-dione (isatin) core have also been investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity against Pathogenic Strains

Several studies have highlighted the antibacterial potential of indole derivatives. In one study, a series of 3-Alkylidene-2-indolone derivatives were synthesized and evaluated against seven common pathogenic strains, including Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com

The results showed that many of the synthesized compounds exhibited moderate to high antibacterial activity. mdpi.com Notably, compounds with an aromatic heterocycle introduced at a specific position showed significantly enhanced activity. mdpi.com Certain derivatives displayed potent activity against MRSA, with Minimum Inhibitory Concentrations (MIC) as low as 0.5 μg/mL, comparable to the control drug gatifloxacin. mdpi.com

Table 2: Antibacterial Activity (MIC, μg/mL) of Selected Indolone Analogues This table is interactive. You can sort and filter the data.

| Compound | S. aureus ATCC 43300 (MRSA) | E. coli 1924 |

|---|---|---|

| 5r | 16 | >32 |

| 5v | 16 | 16 |

| 10g | 0.5 | 16 |

| 10h | 0.5 | 16 |

| Gatifloxacin (Control) | 0.5 | 0.125 |

Data from a study evaluating 3-Alkylidene-2-indolone derivatives. mdpi.com

Antifungal Activity against Fungal Pathogens

The search for new antifungal agents is driven by the rise of drug-resistant fungal infections. d-nb.info Indole and azole-containing compounds are of significant interest in this area. d-nb.infobeilstein-journals.org

The same 3-Alkylidene-2-indolone derivatives that showed antibacterial effects were also tested for antifungal activity against Candida albicans. mdpi.com Several compounds in the series demonstrated moderate antifungal activity, with MIC values ranging from 8 to 16 μg/mL. mdpi.com Other research focusing on different heterocyclic systems has also shown promise. For example, 3-azolyl-4-chromanone phenylhydrazones showed good antifungal activity against C. albicans, Saccharomyces cerevisiae, and Microsporum gypseum, with MIC values often below 16 μg/mL, which was comparable to the standard drug fluconazole. d-nb.info The antifungal activity of various alkaloids, including some indole derivatives, has been documented against a range of fungal pathogens. mdpi.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The isatin (B1672199) nucleus is a recognized scaffold for developing compounds with antioxidant properties. researchgate.netnih.gov The inherent structure of isatin derivatives allows them to act as free radical scavengers, a property crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govmdpi.com

Research into isatin-based compounds has demonstrated their ability to neutralize reactive oxygen species (ROS) through various mechanisms. A primary method for evaluating this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netpensoft.net In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The degree of discoloration of the DPPH solution corresponds to the scavenging capacity of the compound.

Studies have shown that the substitution pattern on the isatin ring significantly influences the antioxidant potential. For instance, the introduction of a halogen, such as a bromo group at the C5 position, has been a strategy explored by medicinal chemists. A 2024 study on new isatin-gallate hybrids investigated the antioxidant effects of various substitutions on the isatin ring. pensoft.net The findings indicated that while halogenated compounds, including a 5-bromo derivative, were tested, other substitutions sometimes yielded higher activity in the specific hybrid series studied. pensoft.net For example, an isatin-gallate hybrid with a methoxy (B1213986) group at the 5-position showed the highest activity in that particular study. pensoft.net

The mechanism of action is believed to involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) from the antioxidant molecule to the free radical. researchgate.net Theoretical calculations on isatin Schiff bases have suggested that the electron transfer mechanism is often dominant. researchgate.net The electronic properties of the substituents on the isatin ring, including the electron-donating or withdrawing nature of the group, play a crucial role in modulating these mechanisms. researchgate.netundip.ac.id

Table 1: Antioxidant Activity of Selected Isatin Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Isatin-gallate hybrid (5-bromo substitution) | DPPH | IC50: 52.29 µg/mL | pensoft.net |

| Isatin-gallate hybrid (5-methoxy substitution) | DPPH | Highest activity in the series | pensoft.net |

| 5-Bromoisatin (B120047) Schiff base (with 3-methoxy-4-hydroxy group) | DPPH | Highest % inhibition at 10 µM | researchgate.net |

| 5-Iodoisatin Schiff base (with 3-methoxy-4-hydroxy group) | DPPH | IC50: 9.76 ± 0.03 µM | researchgate.net |

| N-ethyl isatin | H2O2 induced apoptosis in PC12 cells | 69.7% protective effect | nih.gov |

Investigation of Other Reported Biological Activities relevant to the Isatin Scaffold

The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov This versatility stems from the ease with which the isatin core can be chemically modified at several positions, particularly at the N-1, C-3, and C-5 positions of the ring system. mdpi.comthieme-connect.com

An extensive body of research has documented the diverse biological properties of isatin derivatives, extending far beyond their antioxidant effects. nih.govresearchgate.net These activities include:

Anticancer Activity: This is one of the most widely investigated properties of the isatin scaffold. mdpi.com Isatin derivatives have shown antiproliferative effects against a range of cancer cell lines. mdpi.com The mechanism often involves the inhibition of key enzymes in cancer progression, such as kinases. Notably, two FDA-approved anticancer drugs, Sunitinib and Toceranib, are based on the isatin structure and function as kinase inhibitors. encyclopedia.pub

Antimicrobial and Antifungal Activity: Isatin analogues have demonstrated significant activity against various bacteria and fungi. nih.govmdpi.com They represent a promising class of compounds for the development of new antimicrobial agents.

Antiviral Activity: The isatin core has been incorporated into molecules designed to combat viral infections. researchgate.net One of the earliest examples is Methisazone, an isatin derivative effective against poxviruses. researchgate.net More recent research has focused on their potential as anti-HIV agents. researchgate.netnih.gov

Anticonvulsant Activity: A number of isatin derivatives, particularly isatin semicarbazones, have been reported to possess anticonvulsant properties, showing efficacy in various experimental models of seizures. researchgate.net

Anti-inflammatory Activity: The isatin scaffold has been used to develop compounds with anti-inflammatory effects, another property linked to the modulation of oxidative stress pathways. researchgate.netnih.gov

Antitubercular Activity: Isatin derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentrations (MIC). nih.govmdpi.comresearchgate.net A study reported that a triazole-incorporated isatin derivative with a bromo substitution on an associated phenyl ring was a potent antitubercular agent. nih.gov

The development of hybrid molecules, where the isatin scaffold is combined with other pharmacologically active motifs, has proven to be a particularly fruitful strategy. nih.gov This approach aims to create multifunctional molecules with enhanced potency or a broader spectrum of activity.

Table 2: Biological Activities of Isatin Hybrid Scaffolds

| Isatin Hybrid Class | Reported Biological Activities | Reference |

|---|---|---|

| Isatin-Sulfonamide | Anticancer, Antifungal, Anti-inflammatory, Diuretic | nih.gov |

| Isatin-Indole | Antifungal, Antimicrobial, Antiviral, Antitubercular | nih.gov |

| Isatin-Quinazoline | Antimalarial, Anticancer, Anticonvulsant, Anti-inflammatory | nih.gov |

| Isatin-Triazole | Anticancer, Antifungal, Antitubercular, Antioxidant | nih.govmdpi.com |

| Isatin-Semicarbazone | Anticonvulsant | researchgate.net |

| Isatin-Thiosemicarbazone | Antiviral, Tuberculostatic | researchgate.net |

Advanced Characterization and Molecular Modeling of 5 Bromo 1 Pentylindole 2,3 Dione S Interactions

Spectroscopic Analysis in Elucidating Molecular Interactions and Conformational Dynamics

Spectroscopic techniques are fundamental in determining the structural and dynamic properties of molecules like 5-Bromo-1-pentylindole-2,3-dione. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for initial structural confirmation. For instance, ¹H and ¹³C NMR spectroscopy can precisely determine the chemical environment of each atom, confirming the positions of the bromo and pentyl substituents on the indole (B1671886) core, a method successfully used for related 5-bromo-isatin derivatives. researchgate.net

A particularly powerful technique for studying molecular interactions and conformational states is Fluorescence Spectral Fingerprinting (FSF) . This method has proven effective in differentiating structurally similar synthetic cannabinoid receptor agonists (SCRAs), a class to which many indole derivatives belong. acs.org The fluorescence emission of a compound is highly sensitive to its local environment and conformation. By analyzing the fluorescence spectrum, researchers can generate a unique "fingerprint" that changes based on interactions with solvents or biological macromolecules. acs.orgscience.gov The differences in these spectral fingerprints are highly reproducible across a range of concentrations. acs.org For this compound, FSF could be used to monitor binding events and conformational shifts upon interaction with target proteins, providing insights into the dynamics of recognition.

Other vibrational spectroscopy techniques, such as Raman spectroscopy, can provide complementary information. Raman spectra reveal specific vibrational modes, which can be correlated with structural features and changes in bonding upon interaction, as has been demonstrated in the analysis of other heterocyclic compounds. uni-tuebingen.de

Table 1: Potential Spectroscopic Parameters for Characterizing this compound

| Parameter | Spectroscopic Method | Significance |

|---|---|---|

| Chemical Shifts (δ) | ¹H and ¹³C NMR | Confirms the covalent structure and position of substituents. researchgate.net |

| Vibrational Frequencies (cm⁻¹) | FT-IR / Raman Spectroscopy | Identifies functional groups (e.g., C=O, C-Br) and tracks changes in bond strength upon interaction. uni-tuebingen.denih.gov |

| Maximum Emission Wavelength (λ_em) | Fluorescence Spectroscopy | Indicates the polarity of the molecule's microenvironment; shifts can signify binding or conformational changes. acs.org |

| Quantum Yield (Φ_f) | Fluorescence Spectroscopy | Measures the efficiency of the fluorescence process, which can be quenched or enhanced by molecular interactions. |

| Fluorescence Lifetime (τ) | Time-Resolved Fluorescence | Provides information on the excited state dynamics and can distinguish between different bound states. |

Computational Approaches in Elucidating Mechanisms of Action and Target Specificity

Computational modeling provides a theoretical lens to examine molecular interactions at an atomic level, complementing experimental data by predicting binding modes, electronic properties, and reactivity.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its interaction with a target protein, revealing the dynamics of the binding process and the stability of the resulting complex. uzh.ch These simulations can reproduce biophysical phenomena such as ligand binding and the conformational changes that proteins undergo upon binding. nih.govuzh.ch

The process begins with docking the ligand into the active site of a target protein. The resulting complex is then placed in a simulated physiological environment (e.g., a water box with ions) and its trajectory is calculated over time, often for hundreds of nanoseconds. chemrxiv.orgnih.gov Several key parameters are analyzed to assess the stability and nature of the interaction:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable, plateauing RMSD value suggests the complex has reached equilibrium. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex. A stable Rg value over time suggests that the ligand does not induce major unfolding or destabilization of the protein. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex exposed to the solvent. Changes in SASA can indicate conformational changes that occur during binding. nih.gov

Interaction Free Energies: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. d-nb.info

These analyses help to identify key amino acid residues involved in the interaction and can reveal different potential binding modes, providing crucial clues for understanding target specificity. uzh.ch

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Interpretation for Ligand-Protein Stability |

|---|---|---|

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Low, stable fluctuations indicate the complex has reached a stable conformational state. nih.gov |

| Rg | Radius of Gyration, a measure of the complex's compactness. | A stable, non-increasing value suggests the protein maintains its folded structure upon ligand binding. nih.gov |

| SASA | Solvent Accessible Surface Area, the area of the complex exposed to solvent. | Consistent SASA values suggest limited conformational changes and a stable binding interface. nih.gov |

| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and protein. | Persistent hydrogen bonds indicate specific, stable interactions driving the binding. nih.gov |

| MM-GBSA | Molecular Mechanics/Generalized Born Surface Area free energy. | A calculated negative binding free energy value that correlates with experimental data can help rank potential binders. d-nb.info |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and inherent reactivity of a molecule. nih.gov For this compound, these methods can predict how the molecule will behave in chemical reactions and interactions.

Key analyses include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. This allows for the identification of reactive sites. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. nih.gov

These calculations help to explain the role of the bromine atom and the pentyl group in modulating the molecule's electronic properties and, consequently, its interaction profile. The bromine atom, being an electron-withdrawing group, enhances the electrophilicity of the indole ring, while the lipophilic pentyl chain influences membrane interactions. smolecule.com

Table 3: Predicted Quantum Chemical Properties and Their Significance

| Property | Calculation Method | Interpretation |

|---|---|---|

| Molecular Geometry | DFT Optimization | Provides the most stable 3D conformation of the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for electrophilic and nucleophilic attack. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Natural Atomic Charges | NBO Analysis | Quantifies the electron distribution on each atom, revealing charge delocalization and bond polarity. nih.gov |

Proteomic and Transcriptomic Profiling to Uncover Cellular Responses

While direct proteomic or transcriptomic data for this compound is not currently available in published literature, these powerful techniques represent a critical next step in understanding the cellular impact of its analogues. Proteomics involves the large-scale study of proteins, while transcriptomics analyzes the complete set of RNA transcripts in a cell.

If cells were treated with an analogue of this compound, these methods could reveal:

Target Engagement: Identifying which proteins physically interact with the compound or its metabolites.

Pathway Perturbation: By quantifying changes in protein or gene expression levels, researchers can identify which cellular pathways are activated or inhibited. For example, an upregulation of stress-response proteins or a downregulation of cell-cycle-related genes would provide clues about the compound's mechanism of action.

Off-Target Effects: These profiling techniques can uncover unintended interactions with other cellular machinery, contributing to a broader understanding of the compound's biological activity.

This approach provides an unbiased, system-wide view of the cellular response, moving beyond a single-target hypothesis and uncovering the broader biological consequences of introducing the compound to a living system.

Table 4: Hypothetical Proteomic/Transcriptomic Findings for an Indole Analogue

| Finding | Technique | Potential Cellular Implication |

|---|---|---|

| Upregulation of Cytochrome P450 enzymes | Transcriptomics (qRT-PCR) / Proteomics (Western Blot) | The compound is being actively metabolized by the cell's detoxification systems. |

| Downregulation of Cyclin D1 protein | Proteomics (Mass Spectrometry) | Potential disruption of the cell cycle at the G1/S transition. |

| Increased expression of Heat Shock Protein 70 (HSP70) | Transcriptomics (RNA-Seq) / Proteomics | The compound may be inducing a cellular stress response, possibly due to protein misfolding. |

| Altered phosphorylation status of kinases | Phosphoproteomics | The compound may be modulating key signal transduction pathways. |

Metabolite Identification and Metabolic Pathway Analysis (In Vitro)

Understanding how a compound is metabolized is crucial, as its metabolites may possess their own biological activity. In vitro metabolism studies are typically the first step in this process. The standard method involves incubating the parent compound with pooled human liver microsomes (pHLM), which contain a rich supply of drug-metabolizing enzymes like Cytochromes P450. nih.gov

For this compound, the analytical workflow would involve:

Incubation: The compound is incubated with pHLM and necessary cofactors (e.g., NADPH).

Extraction: The reaction is stopped, and the mixture of parent compound and potential metabolites is extracted, often using solid-phase extraction. nih.gov

Analysis: The extract is analyzed using high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS). nih.govdiva-portal.org

Based on metabolism studies of related synthetic cannabinoids and other indole compounds, several metabolic pathways can be proposed for this compound: researchgate.netscience.gov

Hydroxylation: This is a common metabolic reaction, likely occurring on the pentyl side chain at various positions or on the indole ring. researchgate.net

Hydrolysis: The amide bond within the indole-2,3-dione structure could potentially be hydrolyzed.

Debromination: The bromine atom could be enzymatically removed.

Further Oxidation: Primary hydroxylated metabolites can be further oxidized to ketones or carboxylic acids. researchgate.net

The high-resolution mass spectrometer provides accurate mass measurements, allowing for the tentative identification of metabolite structures, which can then be confirmed with synthesized reference standards. diva-portal.org

Table 5: Potential In Vitro Metabolites of this compound

| Proposed Metabolite | Metabolic Reaction | Analytical Identification Method |

|---|---|---|

| 5-Bromo-1-(hydroxypentyl)indole-2,3-dione | Alkyl chain hydroxylation | HPLC-HRMS (Mass shift of +15.99 Da) |

| 5-Bromo-1-pentyl-(hydroxy)indole-2,3-dione | Aromatic hydroxylation | HPLC-HRMS (Mass shift of +15.99 Da) |

| 5-Bromo-1-(carboxobutyl)indole-2,3-dione | Alkyl chain oxidation | HPLC-HRMS (Mass shift of +29.99 Da) |

| 1-Pentylindole-2,3-dione | Debromination | HPLC-HRMS (Mass shift of -78.92 Da or -80.92 Da for Br isotopes) |

| 5-Bromo-1-pentyl-2,3-dioxoindoline-1-carboxylic acid | Hydrolysis/Oxidation | HPLC-HRMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.